2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

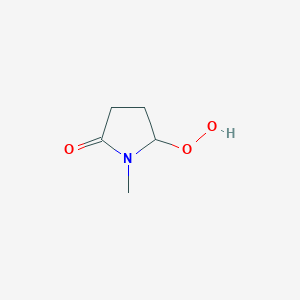

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) is an organic compound with the molecular formula C5H9NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

准备方法

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) can be synthesized through several methods. One common method involves the reaction of pyrrole with hydrogen peroxide in the presence of a catalyst. Another method includes the oxidation of pyrrole with a peroxy acid. The most frequently used method for synthesizing this compound involves the reaction of pyrrole with tert-butyl hydroperoxide in the presence of catalysts such as titanium isopropoxide or molybdenum trioxide.

化学反应分析

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to form 1-methyl-5-hydroxypyrrolidine-2-one.

Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, tert-butyl hydroperoxide, and various catalysts such as titanium isopropoxide and molybdenum trioxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Applications in Industry

1. Solvent Use

2-Pyrrolidinone derivatives, particularly N-methyl-2-pyrrolidone (NMP), are widely recognized as effective solvents. They are utilized in:

- Cosmetics : Used in formulations for hair dye removal and other personal care products due to their ability to dissolve various organic compounds .

- Cleaning Agents : Effective in domestic cleaning products, facilitating the removal of stains and residues .

| Application | Description |

|---|---|

| Cosmetics | Used in hair dye stain removers and skin care products. |

| Cleaning | Found in spot removers and surface cleaners. |

2. Chemical Synthesis

The compound is also employed in various chemical reactions, including:

- Ullmann Coupling Reactions : Facilitates the synthesis of aryl ethers from aryl halides and phenols .

- Stille Cross-Coupling Reactions : Acts as a solvent and reagent for coupling reactions involving organostannanes .

3. Food Packaging

Recent studies have indicated that 2-Pyrrolidinone derivatives can be used as additives in food packaging materials to enhance barrier properties and stability against contaminants .

Health and Safety Considerations

While the compound has beneficial applications, it is essential to consider potential health risks associated with its use:

- Toxicity Assessments : Evaluations have shown that exposure to NMP can lead to developmental toxicity, particularly affecting pregnant women . Regulatory bodies like the US EPA have recommended monitoring its use in consumer products.

| Health Effect | Description |

|---|---|

| Developmental Toxicity | Observed effects include reduced fetal weight and skeletal malformations. |

Case Studies

Case Study 1: Cosmetic Product Assessment

A comprehensive assessment conducted by NICNAS highlighted the use of NMP in cosmetics, identifying its presence in less than 30 products within the US market. The study recommended managing exposure risks through regulatory changes due to potential health impacts on sensitive populations .

Case Study 2: Environmental Impact Analysis

Research conducted at the Technical University of Denmark evaluated the migration of chemical contaminants from food packaging into food products. The study found that compounds like 2-Pyrrolidinone could migrate under certain conditions, emphasizing the need for stringent safety evaluations in food contact materials .

作用机制

The mechanism of action of 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) involves its interaction with molecular targets and pathways within biological systems. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can affect cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

相似化合物的比较

2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI) can be compared with other similar compounds, such as:

5-Hydroxy-1-methyl-2-pyrrolidinone: This compound has a hydroxyl group instead of a hydroperoxy group, leading to different chemical properties and reactivity.

N-Methyl-2-pyrrolidone: A widely used solvent with different applications and chemical properties compared to 2-Pyrrolidinone,5-hydroperoxy-1-methyl-(9CI).

生物活性

2-Pyrrolidinone, 5-hydroperoxy-1-methyl-(9CI), also known as N-methyl-2-pyrrolidone (NMP), is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including its pharmacokinetics, potential therapeutic applications, and toxicological profiles based on recent studies and assessments.

- Chemical Formula: C5H9NO2

- Molecular Weight: 113.13 g/mol

- CAS Number: 872-50-4

Pharmacokinetics

NMP is absorbed through various routes including oral, dermal, and inhalation exposure. Studies indicate that:

- Following oral administration, approximately 65% of the dose is recovered in urine, primarily as metabolites like 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) .

- Dermal absorption rates can reach up to 70% after prolonged exposure, with penetration rates of 1–2 mg/cm²/hour in humans .

- In animal studies, the main metabolite identified after exposure is also 5-HNMP , which further metabolizes into other compounds such as N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2-HMSI) .

Anticancer Activity

Research indicates that derivatives of 2-pyrrolidinone exhibit significant anticancer properties. A study focusing on 5-oxopyrrolidine derivatives demonstrated potent activity against A549 lung adenocarcinoma cells. Notably:

- Compounds containing specific structural modifications showed reduced cell viability of A549 cells to 66% compared to controls .

- Certain derivatives displayed selective cytotoxicity towards cancer cells while sparing non-cancerous cells, suggesting their potential for therapeutic use in oncology .

Antimicrobial Activity

The antimicrobial properties of NMP derivatives have also been investigated:

- Compounds derived from 2-pyrrolidinone were tested against multidrug-resistant strains of Staphylococcus aureus and other pathogens, showing promising results .

- The structural modifications in these compounds were crucial for enhancing their antibacterial efficacy against resistant strains .

Toxicological Profile

Despite its beneficial properties, NMP has been associated with several adverse effects:

- In animal studies, high doses have led to renal toxicity and decreased body weight gain. The NOAEL (No Observed Adverse Effect Level) was determined to be 429 mg/kg bw/day for males and 1548 mg/kg bw/day for females .

- Chronic exposure studies indicated potential developmental effects and reproductive toxicity concerns, necessitating further regulatory assessments .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Pharmacokinetics | 65% urinary recovery post oral dose; significant dermal absorption |

| Anticancer Activity | Reduced A549 cell viability; selective cytotoxicity in cancer cells |

| Antimicrobial Activity | Effective against multidrug-resistant Staphylococcus aureus |

| Toxicological Effects | Renal toxicity at high doses; concerns over developmental effects |

属性

IUPAC Name |

5-hydroperoxy-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-6-4(7)2-3-5(6)9-8/h5,8H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJQAEDTCYTGBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)OO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。